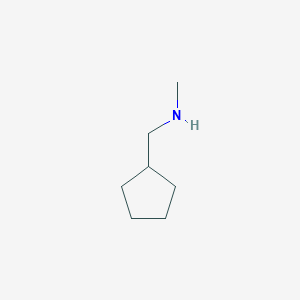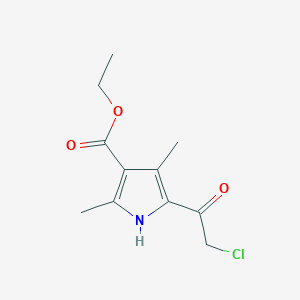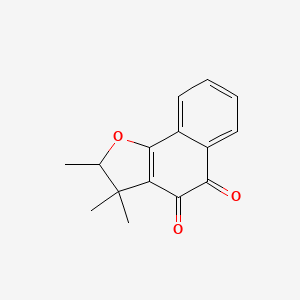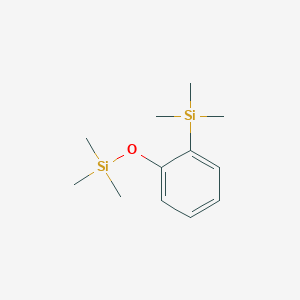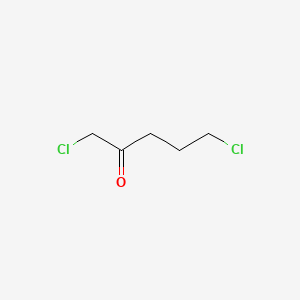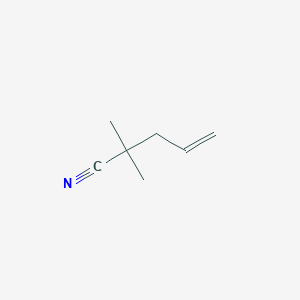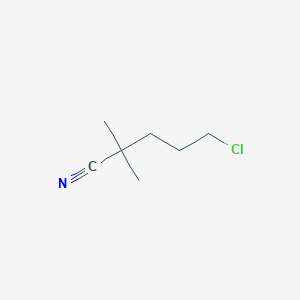![molecular formula C15H18N2O9 B1347629 [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate CAS No. 29031-50-3](/img/structure/B1347629.png)
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate
Vue d'ensemble
Description
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate (abbreviated as 3,4-DAPO) is a small organic compound that has been the subject of recent scientific research. It has been studied for its potential applications in medicine, biochemistry, and laboratory experiments.
Applications De Recherche Scientifique
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential applications in medicine, biochemistry, and laboratory experiments. In medicine, it has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. In biochemistry, [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. In laboratory experiments, [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been used as a substrate for enzyme assays and as a fluorescent probe for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in lipid metabolism. This inhibition is thought to be due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing the enzymes from catalyzing their reactions.
Biochemical and Physiological Effects
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. In addition, [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is stable and can be stored for extended periods of time. The main limitation of using [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate in laboratory experiments is its lack of specificity. The compound is not highly selective and can bind to multiple enzymes, which can lead to unwanted side effects.
Orientations Futures
The future directions for [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate research include further studies on its potential applications in medicine, biochemistry, and laboratory experiments. Additionally, further research is needed to understand the compound’s mechanism of action and to develop methods for increasing its specificity. Furthermore, there is a need for research on the long-term effects of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate on cells and organisms. Finally, further studies are needed to explore the potential of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate as a therapeutic agent.
Méthodes De Synthèse
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate can be synthesized through a multi-step process. The first step involves the reaction of 5-amino-2,4-dioxopyrimidine with 2-acetoxy-3,4-diacetoxy-5-methyl-2-buten-1-ol. This reaction results in the formation of a diacetate intermediate, which is then reacted with acetic anhydride. This reaction produces a pyrazole intermediate, which is then reacted with methyl acetate to form [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate.
Propriétés
IUPAC Name |
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-11(21)4-5-16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMXDJGOHBXBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=O)C=CNC2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951635 | |
| Record name | 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate | |
CAS RN |
29031-50-3 | |
| Record name | NSC127513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



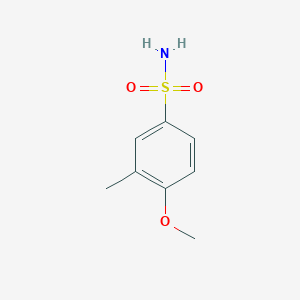

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)


